Aluminum calcium silicate

描述

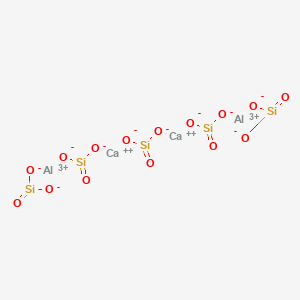

Aluminum calcium silicate is a compound that consists of aluminum, calcium, and silicon atoms bonded with oxygen. It is commonly found in various forms, including minerals and synthetic materials. This compound is known for its significant role in various industrial applications, including construction, catalysis, and waste management. The compound’s structure allows it to act as an adsorbent and ion exchanger, making it valuable in environmental and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: Aluminum calcium silicate can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, calcium oxide and silicon dioxide are reacted under high temperature and pressure conditions, often with the addition of aluminum sources such as aluminum hydroxide or aluminum nitrate. The reaction typically occurs at temperatures below 180°C and involves the formation of intermediate phases like calcium silicate hydrate before crystallizing into this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of raw materials such as bauxite, limestone, and silica. These materials are processed in high-temperature furnaces to produce the desired compound. The process includes steps like calcination, where the raw materials are heated to high temperatures to remove impurities and promote the formation of this compound .

化学反应分析

Types of Chemical Reactions

Aluminum calcium silicate participates in four primary reaction categories:

Hydration in Cementitious Systems

During cement hydration, this compound forms cross-linked calcium aluminosilicate hydrate (C-A-S-H):

Reaction :

Ca₃Al₂(SiO₄)₃ + H₂O → [CaO·(Al₂O₃)ₓ·(SiO₂)ᵧ·nH₂O] + Ca(OH)₂

Key structural features:

-

Al Coordination : Six-fold coordination ([AlO₂(OH)₄]⁵⁻) dominates at Ca/Si ≥ 1.0

-

Chain Connectivity : Al bridges silicate chains via [AlO₃OH]⁴⁻ tetrahedra (Figure 1A)

Hydrolytic Degradation Pathways

Tensile stress and water induce bond cleavage:

Table 2: Hydrolytic Reaction Comparison

| Bond Type | Activation Energy (eV) | Reaction Intermediates | Final Products |

|---|---|---|---|

| Si-O-Si | 0.8–1.2 | Five-coordinate Si, H₃O⁺ | 2 Si-OH |

| Al-O-Si | 1.5–2.0 | Al-O(H)-Si, Ca-OH | Al-OH + Si-OH |

Mechanistic Insights :

-

Proton Transfer : H₂O attacks bridging oxygen, forming metastable Al-O(H)-Si

-

Chain Depolymerization : Al/Si > 0.15 increases Al-O-Si cleavage by 40%

Thermal Decomposition

At elevated temperatures (>800°C), phase transitions occur:

Stages :

-

Dehydroxylation (200–500°C) : Loss of structural H₂O

-

Amorphization (500–1,200°C) : Breakdown of aluminosilicate chains

-

Crystallization (>1,200°C) : Formation of gehlenite (Ca₂Al₂SiO₇)

Kinetics :

Ion Exchange Reactions

This compound acts as a cation exchanger in aqueous systems:

Exchange Capacity :

| Cation | Kd (L/kg) | Selectivity Sequence |

|---|---|---|

| Na⁺ | 1.2 × 10³ | Pb²⁺ > Ca²⁺ > Na⁺ ≈ K⁺ |

| Pb²⁺ | 5.8 × 10⁴ |

Mechanism :

Hydration Kinetics

| Parameter | Value | Method |

|---|---|---|

| Induction period | 2–4 hours | Isothermal calorimetry |

| Avrami exponent (n) | 1.5 ± 0.3 |

Ab Initio Modeling Insights

DFT calculations reveal:

科学研究应用

Chemical Properties and Composition

Aluminum calcium silicate is a mineral compound composed of aluminum, calcium, silicon, and oxygen. It occurs naturally in minerals such as anorthite and didymolite. Its chemical formula can be represented as . The compound is known for its stability and non-toxicity, making it suitable for various applications.

Scientific Research Applications

-

Construction Industry

- Cement Production : this compound is a key component in cement formulations. It enhances the mechanical properties and durability of cement-based materials. Its incorporation into calcium silicate hydrate (C-S-H) can improve hydration kinetics and strength development .

- Refractories : Due to its high melting point (approximately 1500°C), this compound is used in refractory materials, providing thermal stability in high-temperature applications .

-

Food Industry

- Anti-Caking Agent : This compound is widely used as an anti-caking agent in powdered food products such as salt and vanilla powder. It prevents clumping and maintains the flowability of powders .

- Food Additive : Its safety profile allows it to be used in food products without adverse health effects, contributing to the texture and stability of various food items .

-

Pharmaceuticals

- Tablet Binder : In the pharmaceutical industry, this compound acts as a binder and filler in tablet formulations. It improves the mechanical strength and quality of tablets .

- Drug Delivery Systems : Research has indicated potential uses in drug delivery due to its porous structure, which can facilitate the controlled release of therapeutic agents .

- Cosmetics

Case Study 1: Cement Hydration

A study investigated the role of aluminum in calcium silicate hydrate during cement hydration. The findings indicated that the incorporation of aluminum enhances the formation of C-S-H gels, which are crucial for strength development in cement-based materials. This research highlights the importance of this compound in optimizing cement properties for construction applications .

Case Study 2: Food Industry Application

In a practical application within the food industry, this compound was utilized as an anti-caking agent in powdered sugar production. The implementation led to significant improvements in product flowability and shelf-life, demonstrating its effectiveness in maintaining product quality over time .

Case Study 3: Drug Delivery Research

Research focusing on drug delivery systems explored this compound's potential as a carrier for pharmaceutical compounds. The study revealed that its porous nature allows for enhanced loading capacity and controlled release profiles, making it a promising candidate for future drug delivery applications .

作用机制

Aluminum calcium silicate can be compared with other similar compounds such as:

Aluminum Silicate: Contains only aluminum and silicon, lacks the calcium component, and has different structural and chemical properties.

Calcium Silicate: Contains only calcium and silicon, lacks the aluminum component, and is primarily used in construction materials.

Aluminosilicates: A broader category that includes various compounds with aluminum, silicon, and other elements.

Uniqueness: this compound is unique due to its combination of aluminum, calcium, and silicon, which imparts specific properties such as enhanced mechanical strength, ion exchange capacity, and catalytic activity. This makes it particularly valuable in applications requiring these combined properties .

相似化合物的比较

- Aluminum Silicate

- Calcium Silicate

- Aluminosilicates (e.g., zeolites, feldspars)

生物活性

Aluminum calcium silicate (ACS) is a compound that has garnered attention for its diverse biological activities, particularly in biomedical applications. This article aims to provide a comprehensive overview of the biological activity of ACS, including its physicochemical properties, biocompatibility, antibacterial effects, and potential applications in tissue engineering and regenerative medicine.

This compound is primarily composed of aluminum oxide, calcium oxide, and silica. It is often used in various industrial applications, including ceramics and cement. However, its biological properties have made it a subject of interest in medical research, particularly for its potential in bone regeneration and dental applications.

The physicochemical properties of ACS significantly influence its biological activity. Key characteristics include:

- Chemical Composition : The presence of aluminum enhances the stability and durability of the silicate matrix.

- pH Level : ACS typically exhibits a high pH (around 12), which can promote mineralization and inhibit bacterial growth .

- Surface Morphology : The porous structure of ACS facilitates cell attachment and proliferation, essential for tissue engineering applications .

3.1 Biocompatibility

Biocompatibility is crucial for any material intended for medical use. Studies have shown that ACS exhibits excellent biocompatibility:

- Cell Viability : Research indicates that cells exposed to ACS maintain high viability rates, suggesting that it does not induce cytotoxic effects .

- Odontoblastic Differentiation : ACS promotes the differentiation of dental pulp stem cells into odontoblast-like cells, which are essential for dentin regeneration .

3.2 Antibacterial Properties

ACS demonstrates significant antibacterial activity, making it suitable for applications where infection control is critical:

- Mechanism of Action : The high pH environment created by ACS releases hydroxyl ions that disrupt bacterial cell membranes .

- Efficacy Against Pathogens : Studies have reported that ACS effectively inhibits the growth of common oral pathogens, such as Streptococcus mutans and Enterococcus faecalis .

4. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Bone Regeneration : In a study involving rabbit calvarial defects, ACS was shown to enhance bone regeneration significantly compared to control groups . The material facilitated new bone formation and integration with surrounding tissues.

- Dental Applications : A clinical trial assessed the use of ACS-based materials in vital pulp therapy. Results demonstrated improved outcomes in terms of pulp healing and reduced inflammation compared to traditional materials .

5. Research Findings

Recent research has further elucidated the mechanisms behind the biological activity of ACS:

6. Conclusion

This compound exhibits promising biological activity characterized by excellent biocompatibility, significant antibacterial properties, and potential for use in regenerative medicine. Its ability to support cell viability and promote tissue regeneration makes it a valuable material for future biomedical applications.

Continued research into the mechanisms underlying its biological effects will be essential to fully harness its potential in clinical settings. Future studies should also explore the long-term effects of ACS in vivo to establish its safety and efficacy further.

属性

IUPAC Name |

dialuminum;dicalcium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXNHZDRQHKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ca2O15Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white, free-flowing powder | |

| Record name | CALCIUM ALUMINIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

1327-39-5 | |

| Record name | Silicate cement | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。